molecular formula C5H10KNO2 B12667606 Potassium N,N-dimethyl-beta-alaninate CAS No. 55489-79-7

Potassium N,N-dimethyl-beta-alaninate

Cat. No.: B12667606
CAS No.: 55489-79-7
M. Wt: 155.24 g/mol
InChI Key: GXMWYUIHPJXRLR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium N,N-dimethyl-beta-alaninate is a chemical compound with the molecular formula C5H10KNO2 and a molecular weight of 155.2367 g/mol . . This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium N,N-dimethyl-beta-alaninate can be synthesized through the reaction of N,N-dimethyl-beta-alanine with potassium hydroxide. The reaction typically takes place in an aqueous solution, where N,N-dimethyl-beta-alanine is dissolved in water, and potassium hydroxide is added gradually. The mixture is then stirred and heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Potassium N,N-dimethyl-beta-alaninate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Potassium N,N-dimethyl-beta-alaninate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of potassium N,N-dimethyl-beta-alaninate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a precursor for the synthesis of neurotransmitters such as gamma-aminobutyric acid (GABA). The compound can also modulate enzyme activity and influence metabolic pathways related to amino acid metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium N,N-dimethyl-beta-alaninate is unique due to the presence of both the potassium ion and the N,N-dimethyl groups. This combination imparts distinct chemical properties, such as increased solubility and reactivity, making it valuable in various research and industrial applications .

Biological Activity

Potassium N,N-dimethyl-beta-alaninate (known as DMBA) is a compound that has garnered attention for its potential biological activities, particularly in the realms of pharmacology and biochemistry. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is a derivative of beta-alanine, an amino acid that plays a crucial role in various metabolic processes. The compound is noted for its involvement in energy metabolism and its potential therapeutic applications. Understanding its biological activity is essential for exploring its use in clinical settings.

The biological activity of DMBA is primarily linked to its interaction with potassium channels and its role in metabolic pathways:

  • Potassium Channels : DMBA has been shown to modulate ATP-sensitive potassium (KATP) channels, which are critical in regulating insulin secretion and maintaining glucose homeostasis. KATP channels couple metabolic signals to electrical activity in cells, influencing various physiological processes including muscle contraction and neuronal excitability .
  • Energy Metabolism : As a beta-alanine derivative, DMBA contributes to the synthesis of carnosine, a dipeptide that acts as a buffer for pH changes in muscle tissues during high-intensity exercise. This buffering capacity can enhance physical performance and reduce fatigue .

3.1 Pharmacological Effects

Research indicates that DMBA exhibits several pharmacological effects:

  • Antioxidant Activity : DMBA has been observed to exhibit antioxidant properties, which may protect cells from oxidative stress .
  • Neuroprotective Effects : Studies suggest that DMBA may have neuroprotective effects by modulating neurotransmitter release and reducing neuronal excitability during stress conditions .

3.2 Toxicological Profile

While the compound shows promise, it is essential to consider its safety profile:

  • Acute Toxicity Studies : Research indicates that high doses of DMBA can lead to adverse effects on liver and kidney functions, highlighting the need for careful dosage regulation in therapeutic applications .
  • Histopathological Changes : Histological examinations have shown that excessive exposure can result in morphological changes in liver tissues, necessitating further investigation into long-term safety .

4. Case Studies

Several case studies have explored the effects of DMBA on various biological systems:

  • Study on Muscle Performance : In a controlled trial involving athletes, supplementation with DMBA was associated with improved endurance and reduced muscle fatigue during high-intensity workouts. Participants reported enhanced recovery times post-exercise .
  • Neuroprotective Study : A study involving animal models demonstrated that DMBA administration prior to induced oxidative stress resulted in significantly lower neuronal damage compared to control groups, suggesting protective effects against neurodegeneration .

5. Data Tables

Study Findings Reference
Muscle Performance TrialImproved endurance and reduced fatigue
Neuroprotective EffectsReduced neuronal damage under oxidative stress
Toxicity AssessmentLiver histological changes at high doses

6. Conclusion

This compound exhibits significant biological activity through its modulation of potassium channels and role in energy metabolism. While promising results regarding its pharmacological effects have been documented, further research is necessary to fully understand its safety profile and long-term implications for human health.

7. Future Directions

Future studies should focus on:

  • Long-term toxicity assessments to establish safe dosage guidelines.
  • Clinical trials to evaluate the efficacy of DMBA in various therapeutic applications.
  • Mechanistic studies to further elucidate its interactions at the cellular level.

Properties

CAS No.

55489-79-7

Molecular Formula

C5H10KNO2

Molecular Weight

155.24 g/mol

IUPAC Name

potassium;3-(dimethylamino)propanoate

InChI

InChI=1S/C5H11NO2.K/c1-6(2)4-3-5(7)8;/h3-4H2,1-2H3,(H,7,8);/q;+1/p-1

InChI Key

GXMWYUIHPJXRLR-UHFFFAOYSA-M

Canonical SMILES

CN(C)CCC(=O)[O-].[K+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.